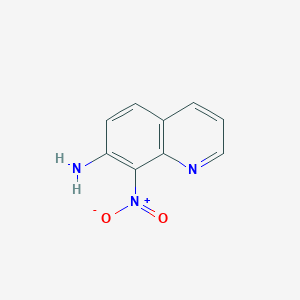

8-Nitroquinolin-7-amine

Descripción general

Descripción

8-Nitroquinolin-7-amine is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Role in Drug Synthesis:

8-Nitroquinolin-7-amine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have shown potential in targeting bacterial infections and cancer therapies. Research indicates that compounds derived from nitroquinolines exhibit notable biological activities, including antimicrobial and anticancer properties .

Case Study:

In a study focused on synthesizing 7-methyl-8-nitroquinoline, researchers reported that this compound could act as a precursor for developing biologically active agents. The synthesis involved a two-step process yielding high purity and excellent yields, indicating its viability for further pharmaceutical applications .

Fluorescent Probes

Biological Imaging:

The unique structural properties of this compound make it suitable for use in developing fluorescent probes. These probes are instrumental in biological imaging, allowing researchers to visualize cellular processes effectively. The ability to fluoresce under specific conditions aids in tracking biological interactions in real-time .

Analytical Chemistry

Detection and Quantification:

In analytical chemistry, this compound is utilized for the detection and quantification of various compounds through techniques such as chromatography and spectrometry. Its effectiveness enhances the accuracy of analytical methods, making it a valuable tool for chemical analysis .

Material Science

Advanced Material Development:

Research into the properties of this compound has led to its exploration in material science, particularly for creating advanced materials with specific electronic or optical properties. These materials have potential applications in electronics and photonics, contributing to innovations in these fields .

Environmental Monitoring

Pollutant Detection:

The compound is also being investigated for its role in environmental monitoring, specifically for detecting pollutants. Its chemical properties allow it to serve as a reliable agent for assessing environmental health and safety .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Intermediate in drug synthesis targeting infections and cancer therapies |

| Fluorescent Probes | Used in biological imaging to visualize cellular processes |

| Analytical Chemistry | Employed in chromatography and spectrometry for compound detection and quantification |

| Material Science | Explored for creating advanced materials with specific electronic or optical properties |

| Environmental Monitoring | Utilized for detecting pollutants to assess environmental health |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 8-Nitroquinolin-7-amine with high purity?

- Methodology : Optimize nitroquinoline synthesis via nitration of quinoline derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Purify using column chromatography with silica gel and validate purity via HPLC (≥95% purity threshold). For structural confirmation, use high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR spectroscopy .

- Key Considerations : Monitor reaction temperatures to avoid over-nitration or decomposition. Refer to safety protocols for handling nitro-containing compounds, including proper ventilation and PPE .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons and amine signals. Compare experimental shifts with computational predictions (e.g., DFT calculations) .

- FT-IR : Identify nitro (N-O stretch ~1520 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups.

- UV-Vis : Analyze π→π* transitions in the quinoline backbone (λmax ~250–300 nm) for stability studies .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at 0, 1, 3, and 7 days. Use Arrhenius kinetics to predict shelf life .

Advanced Research Questions

Q. How can researchers address challenges in synthesizing nitrosamine impurities related to this compound?

- Methodology : If nitrosamine impurities are suspected, attempt synthesis using nitrous acid (HNO₂) and parent amines. If synthesis fails despite rigorous efforts (e.g., no LC-MS detection after 10 attempts), justify impurity absence via:

- Structural analysis of the parent amine (steric hindrance from nitro groups may block nitrosation) .

- Computational modeling (e.g., molecular orbital calculations to assess reactivity) .

Q. What in vitro models are suitable for evaluating the neuropharmacological effects of this compound?

- Methodology :

- Cell-based assays : Use SH-SY5Y neuroblastoma cells to assess cytotoxicity (MTT assay) and oxidative stress (ROS detection via DCFH-DA).

- Enzyme inhibition : Test acetylcholinesterase (AChE) activity using Ellman’s method. Compare IC₅₀ values with donepezil as a positive control .

Q. How should researchers conduct risk assessments for potential nitrosamine formation in this compound-based formulations?

- Methodology :

- Step 1 : Screen for nitrosatable amines using EMA’s "Question-based Review" framework .

- Step 2 : Quantify nitrosamines via LC-MS/MS with a limit of detection (LOD) ≤1 ppm.

- Step 3 : If detected, calculate acceptable intake (AI) using ICH M7(R2) guidelines (e.g., AI = TD₅₀ × 10⁻⁵) .

Q. Methodological Best Practices

Q. How to design experiments resolving contradictions in biological activity data for this compound?

- Framework :

- Reproducibility : Repeat assays ≥3 times with independent batches.

- Controls : Include vehicle controls and reference compounds (e.g., cisplatin for cytotoxicity).

- Data Validation : Cross-validate via orthogonal methods (e.g., apoptosis assays via Annexin V/PI staining and caspase-3 activity) .

- Case Study : If conflicting neuroprotective vs. neurotoxic effects are observed, investigate dose-dependent responses and cell-type specificity .

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?

- Guidance :

Propiedades

Número CAS |

42606-36-0 |

|---|---|

Fórmula molecular |

C9H7N3O2 |

Peso molecular |

189.17 g/mol |

Nombre IUPAC |

8-nitroquinolin-7-amine |

InChI |

InChI=1S/C9H7N3O2/c10-7-4-3-6-2-1-5-11-8(6)9(7)12(13)14/h1-5H,10H2 |

Clave InChI |

UBEVPUVWSNZVHZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C(=C(C=C2)N)[N+](=O)[O-])N=C1 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.